Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline derivative with 3-methoxybenzylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds.
Biology
The quinazoline core is known for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties. This makes the compound a potential candidate for drug development and biological studies.
Medicine
Due to its potential biological activities, this compound could be explored for therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the thioxo group may interact with metal ions or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Thioxo Compounds: Similar compounds include thiosemicarbazones, which have shown various biological activities.
Uniqueness
What sets Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[3-[(3-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-15-5-3-4-13(10-15)12-22-18(25)8-9-24-19(26)16-7-6-14(20(27)29-2)11-17(16)23-21(24)30/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRARDOYODDPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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